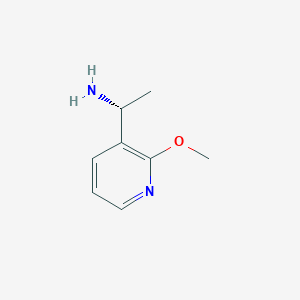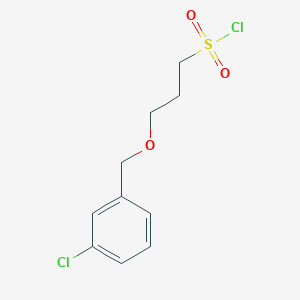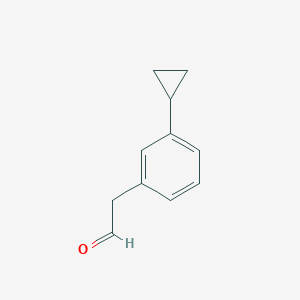
2-(3-Cyclopropylphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyclopropylphenyl)acetaldehyde is an organic compound with the molecular formula C11H12O It features a cyclopropyl group attached to a phenyl ring, which is further connected to an acetaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(3-Cyclopropylphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-cyclopropylbenzene with acetyl chloride, followed by reduction of the resulting ketone to the corresponding alcohol and subsequent oxidation to the aldehyde. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride for the acylation step, and reducing agents like lithium aluminum hydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and oxidation processes can be optimized for large-scale production. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Cyclopropylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 2-(3-Cyclopropylphenyl)acetic acid.
Reduction: 2-(3-Cyclopropylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(3-Cyclopropylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and fragrances.
Mécanisme D'action
The mechanism of action of 2-(3-Cyclopropylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. The cyclopropyl group can introduce steric hindrance, affecting the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: Similar structure but lacks the cyclopropyl group.
Acetophenone: Contains a ketone group instead of an aldehyde.
3-Cyclopropylbenzaldehyde: Similar but lacks the acetaldehyde group.
Uniqueness
2-(3-Cyclopropylphenyl)acetaldehyde is unique due to the presence of both the cyclopropyl group and the aldehyde group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H12O |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2-(3-cyclopropylphenyl)acetaldehyde |
InChI |
InChI=1S/C11H12O/c12-7-6-9-2-1-3-11(8-9)10-4-5-10/h1-3,7-8,10H,4-6H2 |
Clé InChI |
HKOCYFXZUFDAEA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC=CC(=C2)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


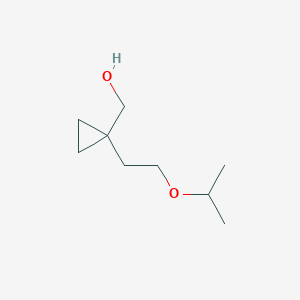
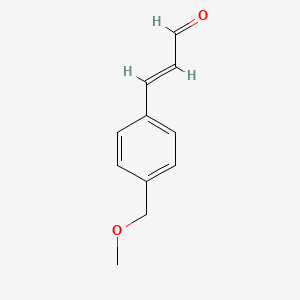
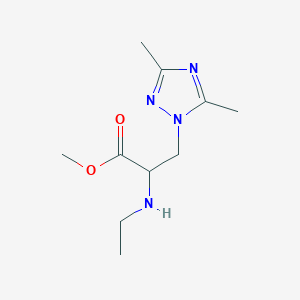
![(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13617534.png)
![[2-(2-Phenylcyclopropyl)cyclopropyl]methanol](/img/structure/B13617535.png)
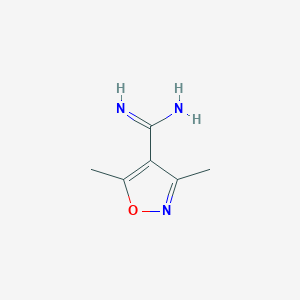
![tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate](/img/structure/B13617551.png)
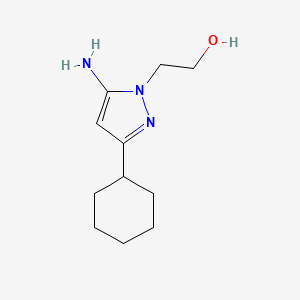
![1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride](/img/structure/B13617576.png)
